
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis for the preparation of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly as calcium channel blockers.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes such as muscle contraction and neurotransmitter release . The compound’s structure allows it to bind to the L-type calcium channels, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl 4-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a benzimidazole moiety, which imparts different biological activities.
Uniqueness
3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thienyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Properties
Molecular Formula |
C14H15NO4S |
---|---|
Molecular Weight |
293.34g/mol |
IUPAC Name |
dimethyl 1-methyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H15NO4S/c1-15-6-10(13(16)18-2)12(9-4-5-20-8-9)11(7-15)14(17)19-3/h4-8,12H,1-3H3 |
InChI Key |
QFPUQVWIERXJIP-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CSC=C2)C(=O)OC |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CSC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.